2-Chloro-5-(2-formylphenyl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-5-(2-formylphenyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-5-(2-formylphenyl)benzoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-formylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group and the chloro substituent play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-5-(2-formylphenyl)benzoic acid can be compared with other similar compounds, such as 2-Chloro-5-formylphenylboronic acid and 2-Chloro-5-(trifluoromethyl)benzoic acid These compounds share structural similarities but differ in their functional groups and reactivity
Properties
IUPAC Name |
2-chloro-5-(2-formylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLXDQAOUPATME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688854 |
Source
|
Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-60-4 |
Source
|
Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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